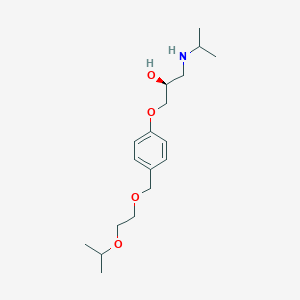

S-(-)-Bisoprolol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-Bisoprolol is a selective beta-1 adrenergic receptor blocker commonly used in the treatment of cardiovascular diseases such as hypertension and chronic heart failure. It is the enantiomer of bisoprolol, which means it is one of two mirror-image forms of the molecule. The (S)-enantiomer is known for its higher selectivity and potency compared to its counterpart.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Bisoprolol typically involves the following steps:

Starting Material: The synthesis begins with the preparation of a chiral intermediate, often derived from a commercially available starting material.

Chiral Resolution: The intermediate undergoes chiral resolution to obtain the desired (S)-enantiomer.

Coupling Reaction: The chiral intermediate is then coupled with a suitable reagent to form the final (S)-Bisoprolol molecule.

Industrial Production Methods: In industrial settings, the production of (S)-Bisoprolol involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Catalytic Hydrogenation: This step is used to introduce the desired stereochemistry.

Purification: The product is purified using techniques such as crystallization or chromatography to achieve the required enantiomeric purity.

化学反応の分析

Types of Reactions: (S)-Bisoprolol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can be used to modify the functional groups present in the molecule.

Substitution: Nucleophilic substitution reactions are common, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide or potassium permanganate.

Reducing Agents: Sodium borohydride or lithium aluminum hydride.

Solvents: Common solvents include methanol, ethanol, and dichloromethane.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bisoprolol oxides, while reduction can produce various alcohol derivatives.

科学的研究の応用

Pharmacological Profile

Mechanism of Action

S-(-)-Bisoprolol selectively inhibits beta-1 adrenergic receptors, leading to decreased heart rate and myocardial contractility. This results in reduced cardiac oxygen demand and improved hemodynamic stability. It also decreases renin release from the kidneys, contributing to lower blood pressure through the renin-angiotensin system inhibition .

Hypertension Management

This compound is FDA-approved for treating mild to moderate hypertension. A meta-analysis revealed that bisoprolol significantly reduces both systolic and diastolic blood pressure compared to other selective beta-blockers (s-BBs) such as metoprolol and atenolol . The efficacy in lowering blood pressure is accompanied by improvements in baroreflex sensitivity and HDL cholesterol levels .

| Study | Duration | Systolic BP Reduction | Diastolic BP Reduction | HDL Improvement |

|---|---|---|---|---|

| Meta-analysis | 8 weeks | -8.00 mmHg | -2.90 mmHg | +6.80 mg/dL (52 weeks) |

Heart Failure

This compound is included in guideline-directed medical therapy for heart failure with reduced ejection fraction (HFrEF). It has been shown to reduce mortality and hospitalizations among patients with HFrEF . A study indicated that patients receiving bisoprolol demonstrated improved left ventricular function and quality of life metrics compared to those not on beta-blockers .

| Study | Patient Group | Outcome |

|---|---|---|

| Randomized Trial | HFrEF Patients | Reduced hospitalization rates |

Post-Myocardial Infarction Care

In patients recovering from acute myocardial infarction, bisoprolol has been shown to reduce the incidence of adverse cardiac events and improve recovery outcomes when combined with other therapies like sacubitril/valsartan . This combination therapy has demonstrated significant improvements in exercise capacity and cardiac function.

| Study | Treatment Group | Improvement Metrics |

|---|---|---|

| Case Study | Bisoprolol + Sacubitril | Increased 6-min walking distance |

Chronic Obstructive Pulmonary Disease (COPD)

Recent studies have explored the safety of bisoprolol in patients with COPD. Although it did not significantly reduce exacerbations, it was deemed safe for cardiovascular management in this population, allowing for dual treatment of cardiovascular disease and COPD without exacerbating respiratory symptoms .

Comparative Efficacy

A comparative study highlighted that bisoprolol is more effective than other beta-blockers regarding central blood pressure management, particularly in upright positions, where it showed favorable outcomes in heart rate reduction without significantly affecting central systolic blood pressure .

作用機序

(S)-Bisoprolol exerts its effects by selectively blocking beta-1 adrenergic receptors in the heart. This action reduces heart rate and myocardial contractility, leading to decreased cardiac output and blood pressure. The molecular targets include:

Beta-1 Adrenergic Receptors: These receptors are primarily located in the heart and are responsible for mediating the effects of adrenaline and noradrenaline.

Pathways Involved: The blockade of these receptors inhibits the cyclic adenosine monophosphate (cAMP) pathway, reducing the intracellular calcium levels and thus decreasing cardiac contractility.

類似化合物との比較

Metoprolol: Another selective beta-1 blocker used for similar indications.

Atenolol: Known for its longer half-life and once-daily dosing.

Nebivolol: Offers additional vasodilatory effects due to nitric oxide release.

Uniqueness of (S)-Bisoprolol: (S)-Bisoprolol is unique due to its high selectivity for beta-1 adrenergic receptors, which minimizes the risk of side effects associated with non-selective beta-blockers. Its enantiomeric purity also contributes to its efficacy and safety profile.

特性

CAS番号 |

99103-03-4 |

|---|---|

分子式 |

C18H31NO4 |

分子量 |

325.4 g/mol |

IUPAC名 |

(2S)-1-(propan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propan-2-ol |

InChI |

InChI=1S/C18H31NO4/c1-14(2)19-11-17(20)13-23-18-7-5-16(6-8-18)12-21-9-10-22-15(3)4/h5-8,14-15,17,19-20H,9-13H2,1-4H3/t17-/m0/s1 |

InChIキー |

VHYCDWMUTMEGQY-KRWDZBQOSA-N |

SMILES |

CC(C)NCC(COC1=CC=C(C=C1)COCCOC(C)C)O |

異性体SMILES |

CC(C)NC[C@@H](COC1=CC=C(C=C1)COCCOC(C)C)O |

正規SMILES |

CC(C)NCC(COC1=CC=C(C=C1)COCCOC(C)C)O |

Key on ui other cas no. |

99103-03-4 |

同義語 |

(2S)-1-[4-[[2-(1-methylethoxy)ethoxy]methyl]phenoxy]-3-[(1-methylethyl)amino]-2-Propanol Fumarate; (-)-Bisoprolol Fumarate; (S)-Bisoprolol Fumarate; S-(-)-Bisoprolol Fumarate; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。